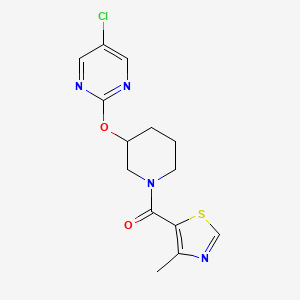
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds involving chloropyrimidinyl and methylthiazolyl groups often requires multi-step chemical reactions, starting from basic substrates to more complex intermediates. For instance, compounds similar to the one are synthesized through reactions such as nucleophilic substitution, condensation, and cyclization, employing a variety of reagents and catalysts to achieve the desired molecular architecture. These synthetic routes are meticulously designed to introduce specific functional groups, optimize yields, and ensure selectivity for the target compound.
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the spatial arrangement of atoms, molecular conformation, and connectivity. For example, the structure of a related compound, "(2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone," was confirmed through XRD studies, indicating specific intermolecular interactions and confirming the molecular geometry (Lakshminarayana et al., 2009).
Scientific Research Applications
Antibacterial Properties
Compounds structurally related to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone have been explored for their antibacterial properties. Piperazinyl oxazolidinones, for instance, display significant activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, with certain derivatives showing in vivo potency comparable to linezolid, a clinically significant antibiotic (Tucker et al., 1998).
Antimicrobial Activity
New pyrimidinone and oxazinone derivatives, synthesized using related chemical frameworks, demonstrate promising antimicrobial properties. Some of these compounds exhibit antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anticancer Potential
The synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating structural elements akin to the queried compound, has shown potential for anticancer activity. These compounds were evaluated against a 60 cancer cell line panel at the National Cancer Institute, USA, with some exhibiting high potency (Katariya et al., 2021).
Dipeptidyl Peptidase IV Inhibition
Compounds structurally related to the queried chemical have been studied for their role as dipeptidyl peptidase IV inhibitors, with potential applications in treating type 2 diabetes. These inhibitors demonstrate rapid absorption and are metabolized predominantly through hydroxylation (Sharma et al., 2012).
Serotonin Receptor Activation
Derivatives of the compound have been investigated for their efficacy as 5-HT1A receptor agonists. These compounds show promise in treating chronic nociceptive and neuropathic pain, as well as preempting allodynia following spinal cord injury (Colpaert et al., 2004).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. However, it’s worth noting that its unique structure allows for various applications, including drug discovery, organic synthesis, and molecular biology studies1.
Future Directions
The future directions for this compound are not explicitly mentioned in the search results. However, its unique structure suggests that it can be used in various applications, including drug discovery, organic synthesis, and molecular biology studies1. This suggests that there could be potential for further exploration and development in these areas.
properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c1-9-12(22-8-18-9)13(20)19-4-2-3-11(7-19)21-14-16-5-10(15)6-17-14/h5-6,8,11H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKOOLCVIVCEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2495249.png)
![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2495252.png)

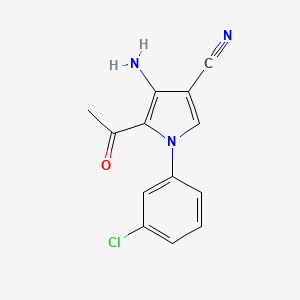
![Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2495257.png)
![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)
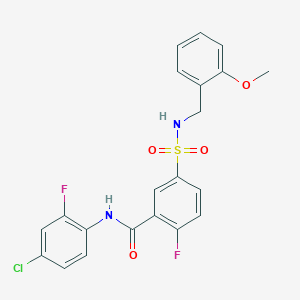
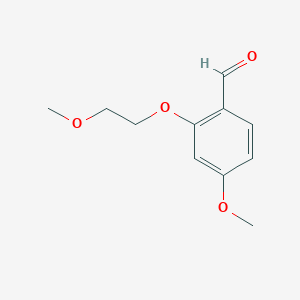
![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2495261.png)
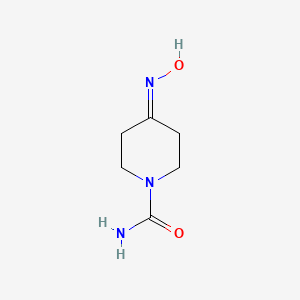
![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)
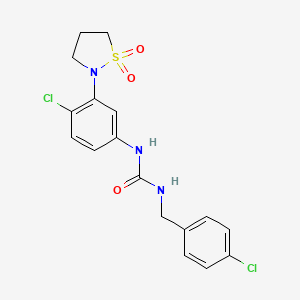
![2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2495269.png)